molecular formula C10H13BrClN3O2 B2574494 tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate CAS No. 1936107-33-3

tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate

Cat. No. B2574494
CAS RN: 1936107-33-3
M. Wt: 322.59
InChI Key: UIECNVYLSHRXFT-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate” is a chemical compound with the molecular formula C10H13BrClN3O2 . It has an average mass of 322.586 Da and a mono-isotopic mass of 320.987946 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrClN3O2/c1-10(2,3)17-9(16)15-14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14)(H,15,16) . This code gives a detailed description of the molecule’s structure, including the positions of the bromo and chloro substituents on the pyridin ring.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 322.59 . It’s recommended to be stored at a temperature of 28°C .

Scientific Research Applications

Pyrazole Protection and Synthesis

The compound has been studied for its utility in the synthesis of pyrazoles. A study demonstrated the use of tert-Butylhydrazine hydrochloride in the preparation of tert-Butyl-3-methyl-1H-pyrazol-5-amine, indicating the relevance of similar compounds in pyrazole synthesis and protection, thereby contributing to the field of organic chemistry and medicinal chemistry (Pollock & Cole, 2014).

Synthesis of Heterocycles

tert-Butyl 1-hydrazinecarboxylate, a compound similar in structure to tert-Butyl 2-(3-bromo-6-chloropyridin-2-yl)hydrazinecarboxylate, was used in the synthesis of hexahydropyrrolo [1,2-d][1,2,4]triazine-1,4-dione and related heterocycles. This illustrates the compound's potential use in the synthesis of complex organic structures, contributing to drug discovery and materials science (Obreza & Urleb, 2003).

Antagonistic Potential in Biological Systems

A study on the refluxing of t-butyl carbazate with aldehydes yielded compounds similar in structure to this compound. The compounds were identified for their potential as Mcl-1 antagonists, which are important in the study of apoptosis and cancer treatment (Bhat et al., 2019).

Role in Kinetic and Computational Studies

The compound has been involved in studies exploring C–S bond cleavage during hydrazination, underscoring its importance in understanding reaction mechanisms and supporting the advancement of organic synthesis techniques (Nordin et al., 2016).

Contributions to Crystallography and Material Sciences

The study of similar compounds has provided valuable insights into crystal structures, aiding in the advancement of material sciences and the development of novel materials with specific properties, such as N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine (Xia, 2001).

properties

IUPAC Name

tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)amino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrClN3O2/c1-10(2,3)17-9(16)15-14-8-6(11)4-5-7(12)13-8/h4-5H,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECNVYLSHRXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=C(C=CC(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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